[2-(1H-Indol-6-yloxy)ethyl]dimethylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-6-yloxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)7-8-15-11-4-3-10-5-6-13-12(10)9-11/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLEJURDIHPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 1h Indol 6 Yloxy Ethyl Dimethylamine
Elucidation of Optimal Synthetic Pathways to [2-(1H-Indol-6-yloxy)ethyl]dimethylamine
The construction of this compound hinges on the strategic formation of its core components: the indole (B1671886) nucleus, the ether linkage at the 6-position, and the N,N-dimethylaminoethyl side chain. Optimal pathways are those that offer high efficiency, regioselectivity, and yield.
Precursor Analysis and Retrosynthetic Planning
Retrosynthetic analysis is the process of mentally deconstructing a target molecule to identify potential starting materials. amazonaws.com For this compound, the most logical disconnections are at the ether linkage and the bonds forming the indole ring.
A primary retrosynthetic disconnection breaks the aryl ether bond (C-O), suggesting two key precursors: 6-hydroxyindole (B149900) and a suitable two-carbon electrophile bearing a dimethylamine (B145610) group, such as 2-(dimethylamino)ethyl chloride . This approach is a variation of the Williamson ether synthesis.
The synthesis of the crucial 6-hydroxyindole precursor can be approached through several established indole synthesis routes. chim.it Further retrosynthetic analysis of 6-hydroxyindole itself points towards precursors like a substituted aniline (B41778) and a suitable carbonyl compound or alkyne, which can be cyclized to form the indole core. For instance, a Fischer indole synthesis would involve the reaction of a (4-hydroxyphenyl)hydrazine with an appropriate ketone or aldehyde. rsc.orgarabjchem.org Alternatively, transition-metal-free methods, such as the reaction between 2-fluorotoluenes and nitriles, could be adapted to construct the indole scaffold. researchgate.net
Key Precursors Identified Through Retrosynthesis:
6-Hydroxyindole
2-(Dimethylamino)ethyl chloride (or other halides/sulfonates)
(4-Hydroxyphenyl)hydrazine
Substituted anilines and alkynes for metal-catalyzed routes
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For the etherification step (coupling 6-hydroxyindole with the dimethylaminoethyl side chain), key parameters include the choice of base, solvent, and temperature. A strong base is typically required to deprotonate the phenolic hydroxyl group of 6-hydroxyindole, facilitating its nucleophilic attack on the electrophilic side chain.
Table 1: General Parameters for Optimization in Indole Ether Synthesis
| Parameter | Variable | Rationale for Optimization |
|---|---|---|
| Base | K₂CO₃, NaH, Cs₂CO₃, t-BuOK | Strength of base affects the rate of deprotonation of the phenolic group. Cesium carbonate is often effective in Williamson ether syntheses. |
| Solvent | DMF, Acetonitrile (B52724), DMSO, Toluene | Solvent polarity and boiling point can influence reaction rate and solubility of reactants. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to side products or decomposition. |
| Leaving Group | Cl, Br, I, OTs, OMs | The choice of leaving group on the ethylamine (B1201723) side chain (e.g., iodide vs. chloride) impacts the rate of nucleophilic substitution. |
Transition Metal-Catalyzed Approaches to Indole Core Construction
Transition metal catalysis offers powerful and versatile methods for constructing the 6-hydroxyindole core, often with high regioselectivity and under milder conditions than classical methods. arabjchem.orgresearchgate.net Numerous metals, including palladium, copper, rhodium, and gold, have been successfully employed in indole synthesis. mdpi.comtandfonline.com
Palladium (Pd): Palladium catalysts are widely used for indole synthesis through cross-coupling reactions. arabjchem.org For example, an intramolecular Larock indole annulation can be used to form a tricyclic indole structure with high yield (92%). arabjchem.org Oxidative annulation of anilines with alkynes using a palladium catalyst is another effective one-pot method. mdpi.com
Copper (Cu): Copper-catalyzed reactions, such as the intramolecular cyclization of 2-alkynyl tosylanilides, can produce the indole nucleus. tandfonline.com
Rhodium (Rh): Rhodium(III)-catalyzed reactions of N-alkyl anilines with substituted alkynes can synthesize indoles at room temperature. tandfonline.com
Gold (Au): Gold catalysis has been used in the efficient one-pot synthesis of 6-hydroxy indoles from specific precursors and amines, providing a direct route to the key intermediate with excellent yields. tandfonline.com
Table 2: Comparison of Transition Metal Catalysts for Indole Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Me-phos | Intramolecular Larock Annulation | High yield (92%) for tricyclic indoles. | arabjchem.org |
| Pd-Catalyst | Oxidative Annulation | One-pot synthesis from anilines and alkynes. | mdpi.com |
| Rh(III) complexes | C-H Activation/Annulation | Can proceed at room temperature. | tandfonline.com |
| Gold Catalysts | Cyclization/Annulation | Efficient one-pot synthesis of 6-hydroxy indoles. | tandfonline.com |
Exploration of Novel Synthetic Methodologies and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound, this involves minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Catalyst-Free and Solvent-Free Synthesis Protocols
The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry. rsc.org Several indole synthesis methods have been developed that operate under these principles.
Catalyst-Free Synthesis: An efficient catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed by condensing carboxymethyl cyclohexadienones with amines. acs.org This approach is operationally simple and avoids metal contamination of the product. acs.org Similarly, visible-light-induced synthesis of bis(indolyl)methanes proceeds at room temperature without any catalyst or additive. rsc.org
Solvent-Free Synthesis: The addition of indole to aldehydes has been achieved under solvent-free conditions at 100 °C, demonstrating the feasibility of conducting reactions without a solvent medium. nih.gov Microwave-assisted, solvent-free Bischler indole synthesis provides a mild, general, and environmentally friendly method for preparing 2-arylindoles. organic-chemistry.org This solid-state reaction, irradiated with microwaves, significantly reduces reaction time and avoids the use of organic solvents. organic-chemistry.org
These green protocols could be adapted for both the formation of the 6-hydroxyindole precursor and its subsequent etherification.
Microflow Synthesis Techniques
Microflow synthesis is an advanced technique that offers precise control over reaction parameters like time and temperature, making it ideal for handling unstable intermediates. nih.gov While a specific microflow synthesis for this compound has not been reported, the technology's application to related indole chemistry is illustrative.
Researchers have developed a microflow method for the rapid generation of highly reactive (1H-indol-3-yl)methyl electrophiles and their subsequent nucleophilic substitution. nih.gov The electrophile was generated in 0.02 seconds and reacted within 0.1 seconds at 25 °C. nih.gov Attempting the same reaction under comparable batch conditions resulted in a 0% yield, highlighting the power of microflow technology to utilize highly unstable species that would otherwise decompose. nih.gov This approach could be highly beneficial for the synthesis of the target compound, potentially by generating a highly reactive form of the dimethylaminoethyl electrophile in situ for rapid and efficient coupling with 6-hydroxyindole, minimizing side reactions and improving yield.
Rational Design and Synthesis of Structural Analogues and Derivates of this compound
The development of analogs of this compound involves targeted chemical modifications to enhance desired biological activities and properties. These strategies are broadly categorized by the region of the molecule being altered.
Functionalization at the Indole Nucleus (e.g., 1H-Indol-6-yl-substitution)
The indole nucleus is a highly versatile scaffold for functionalization due to its electron-rich nature. nih.govresearchgate.net Electrophilic substitution reactions preferentially occur at the C3 position, but modifications at other positions, including the C6 position relevant to the parent compound, are crucial for developing analogs. impactfactor.org
Synthetic strategies often involve building the substituted indole ring from scratch, for instance, by using substituted anilines derived from cyclohexanones. researchgate.net Modern cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck are also employed to introduce a wide variety of substituents onto the indole core. mdpi.com
A notable example involves the synthesis of a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives. nih.govdrugbank.com In this series, the hydrogen at the 6-position of the indole ring is replaced with other functional groups. One particularly potent analog, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, was synthesized to explore its activity as a 5-HT(1D) receptor agonist. nih.govdrugbank.com The synthesis of such 6-substituted indoles can be achieved through multi-step sequences, often starting from precursors like 6-bromo-1H-indole, which can then undergo further functionalization. nih.govresearchgate.net
Table 1: Examples of Functionalization at the Indole Nucleus
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 6-bromo-1H-indole | 1. Sodium hydride, THF2. 4-methoxybenzyl bromide | 6-bromo-1-(4-methoxybenzyl)-1H-indole | nih.gov |
| 2-alkynylanilines | PdCl₂(PPh₃)₂, CuI | Polysubstituted indoles | mdpi.com |
| 2-(2-nitro-1-phenylethyl)cyclohexanone | H₂, Pd/C then CH₂=CH₂ | 3-substituted indoles | researchgate.net |
| 6-substituted-indol-1-yl precursor | (Not specified) | 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | nih.govdrugbank.com |
Modifications of the Oxyethyl Linker
Altering the two-carbon ether linker that connects the indole ring to the dimethylamine group is another key strategy. This can involve changing the length, rigidity, or chemical nature of the linker to influence how the molecule interacts with its biological target.
Bioisosteric replacement is a common tactic, where a functional group is swapped with another that has similar physical or chemical properties. u-tokyo.ac.jpresearchgate.net This can address issues like metabolic instability. nih.govnih.gov For example, an ether linkage might be susceptible to metabolic cleavage. Replacing the ether oxygen with a sulfur atom (thioether) or incorporating it into a more stable heterocyclic ring are potential modifications. u-tokyo.ac.jpresearchgate.net While not directly applied to the title compound in the cited literature, the principle of replacing ester linkages with stable heteroaromatic rings to improve metabolic stability is a well-documented strategy that could be applied to this ether linkage. u-tokyo.ac.jp
Furthermore, the length of the linker can be modified. For instance, synthetic routes could be adapted to produce oxy-propyl or oxy-butyl linkers, potentially altering the compound's flexibility and binding orientation.
Derivatization of the Dimethylamine Side Chain
The terminal dimethylamine group is a critical site for modification, as its basicity and steric bulk can significantly impact receptor binding and solubility.
One of the most common derivatizations is quaternization. wikipedia.org The tertiary dimethylamine can be alkylated using an alkyl halide (in a process known as the Menschutkin reaction) to form a permanently charged quaternary ammonium (B1175870) salt. wikipedia.orgnih.gov This transformation dramatically increases polarity and can alter the mode of biological action. The synthesis is typically straightforward, involving the reaction of the tertiary amine with an alkylating agent like methyl iodide or benzyl (B1604629) halide. wikipedia.orggoogle.com Various solvents can be used, including water, which can accelerate the reaction. google.comgoogleapis.com
Another strategy is the conversion of the amine to an amide. This can be achieved by coupling the corresponding des-methyl amine (ethylamine derivative) with a carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This change removes the basicity of the nitrogen and introduces a hydrogen bond donor, significantly altering the compound's physicochemical properties. Derivatization can also be performed using reagents like 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) for analytical purposes, highlighting the reactivity of the amine group. mdpi.com
Table 2: General Strategies for Amine Derivatization
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I, PhCH₂Cl) | Quaternary Ammonium Salt | wikipedia.orgnih.gov |
| Amide Coupling | Carboxylic Acid, DCC | Amide | nih.gov |
| Derivatization (Analytical) | NBD-Cl, Borate Buffer | NBD-amine adduct | mdpi.com |
Molecular Interactions and Mechanistic Elucidation of 2 1h Indol 6 Yloxy Ethyl Dimethylamine in Defined Biological Systems
Elucidation of Downstream Signaling Pathways and Cellular Responses in Model Organisms (Non-Human)
The in vivo characterization of [2-(1H-Indol-6-yloxy)ethyl]dimethylamine has established it as a potent and selective agonist for the 5-HT1D receptor, with demonstrated oral bioavailability in rat models. nih.gov While detailed in vivo studies delineating the specific downstream signaling cascades and cellular responses directly initiated by this compound are not extensively documented in publicly available literature, a comprehensive understanding can be inferred from its primary pharmacological target, the 5-HT1D receptor. This receptor is a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family, and its activation by an agonist typically initiates a well-characterized signaling cascade.
Activation of the 5-HT1D receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins and transcription factors.
In non-human primate models, the stimulation of 5-HT1B/1D receptors, which share significant homology and downstream signaling pathways, has been shown to elicit distinct physiological responses. For instance, administration of 5-HT1B/1D agonists can lead to changes in cerebral blood volume, indicating a direct impact on neuronal activity and vascular tone. nih.govregionh.dk Furthermore, studies in rats have demonstrated that activation of 5-HT1B/1D receptors can induce hyperalgesic priming, a form of nociceptive sensitization, through mechanisms involving Gαi-protein activation. nih.gov
The cellular responses to 5-HT1D receptor agonism are context-dependent and vary based on the specific cell type and neuronal circuit. In the central nervous system, 5-HT1D receptors are predominantly located on presynaptic terminals, where their activation typically leads to the inhibition of neurotransmitter release. This neuromodulatory role is a key aspect of their function.
Table of Postulated Downstream Effects of this compound in Non-Human Model Organisms (Based on 5-HT1D Agonism)
| Molecular/Cellular Event | Postulated Effect | Underlying Mechanism | Relevant Model Organism (from related studies) |
| Adenylyl Cyclase Activity | ↓ | Inhibition by Gαi/o subunit | Transfected Cell Lines nih.gov |
| Intracellular cAMP Levels | ↓ | Decreased synthesis by adenylyl cyclase | Transfected Cell Lines nih.gov |
| Protein Kinase A (PKA) Activity | ↓ | Reduced activation due to lower cAMP levels | Inferred from cAMP studies |
| Neurotransmitter Release | ↓ | Presynaptic inhibition via 5-HT1D activation | Rat, Non-human primate nih.govnih.gov |
| Cerebral Blood Volume | Modulated | Changes in neuronal activity and vascular tone | Non-human primate nih.govregionh.dk |
| Nociceptive Sensitization | ↑ | Induction of hyperalgesic priming | Rat nih.gov |
Advanced Analytical Characterization and Purity Assessment of 2 1h Indol 6 Yloxy Ethyl Dimethylamine for Research Applications
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy for [2-(1H-Indol-6-yloxy)ethyl]dimethylamine would reveal distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) ring protons would appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. clockss.org The protons of the ethyl linker and the dimethylamino group would resonate in the aliphatic region. The integration of these signals would confirm the number of protons in each environment. For instance, the dimethylamino group would be expected to show a singlet integrating to six protons. docbrown.info
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the indole ring would confirm the substitution pattern, while the signals for the ethyl and dimethylamino carbons would appear at higher field strengths. docbrown.info For example, the two equivalent methyl carbons of the dimethylamine (B145610) group would produce a single resonance. docbrown.info
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY spectra would show correlations between coupled protons, helping to trace the connectivity through the ethyl chain and within the indole ring. HMBC spectra would reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connection of the ethoxy chain to the 6-position of the indole ring and the linkage of the dimethylamino group to the ethyl chain.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |
| N-H (Indole) | ~8.1 | - | C-2, C-3, C-3a, C-7a |
| C-2-H | ~7.2 | ~124 | C-3, C-3a, C-7a |
| C-3-H | ~6.5 | ~102 | C-2, C-3a, C-4 |
| C-4-H | ~7.6 | ~121 | C-3, C-5, C-7a |
| C-5-H | ~6.8 | ~112 | C-4, C-6, C-7 |
| C-7-H | ~7.1 | ~122 | C-5, C-6, C-7a |
| O-CH₂ | ~4.2 | ~68 | C-6 (Indole), N-CH₂ |
| N-CH₂ | ~2.8 | ~58 | O-CH₂, N(CH₃)₂ |
| N(CH₃)₂ | ~2.3 | ~45 | N-CH₂ |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can confirm the molecular formula, C₁₂H₁₆N₂O, by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. rsc.org
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, a key fragmentation would be the alpha-cleavage adjacent to the nitrogen atom of the dimethylamino group. libretexts.org This would result in the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, which would be observed as a prominent peak in the spectrum. docbrown.info Other fragments would arise from the cleavage of the ether bond and fragmentation of the indole ring. Analysis of these fragments helps to piece together the molecular structure. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the indole ring. C-H stretching vibrations for the aromatic indole ring and the aliphatic ethyl and methyl groups would appear around 2850-3100 cm⁻¹. The C-O-C stretch of the ether linkage would be visible in the 1050-1250 cm⁻¹ region. The presence of the aromatic ring would also be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. nist.gov The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the indole chromophore, typically around 220 nm and 280 nm. The exact position and intensity of these peaks can be influenced by the substitution on the indole ring.
Chromatographic Methods for Purification and Purity Determination
Chromatographic techniques are essential for separating the target compound from impurities and for accurately determining its purity.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column, would likely be employed. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound would be detected by a UV detector set to one of the absorption maxima of the indole ring. A pure sample will show a single, sharp peak at a specific retention time. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for purity analysis as it can not only quantify impurities but also provide information about their molecular weights. researchgate.net As the eluent from the HPLC column enters the mass spectrometer, each separated component, including the main compound and any impurities, is ionized and its mass is determined. This allows for the identification of impurities that may not be fully resolved from the main peak in the UV chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, possibly after derivatization to increase its volatility. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. ajol.info GC-MS is particularly effective at detecting and quantifying small, volatile impurities that might be present from the synthesis, such as residual solvents or starting materials. nih.gov The high sensitivity of GC-MS allows for the detection of trace-level impurities, ensuring a comprehensive purity profile of the compound. wvu.edu
Interactive Data Table: Chromatographic Methods for Purity Analysis
| Technique | Typical Column | Mobile/Carrier Phase | Detection Method | Information Obtained |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives | UV-Vis (e.g., 280 nm) | Purity (% area), retention time |
| LC-MS | Reversed-Phase (e.g., C18) | Acetonitrile/Water with additives | Mass Spectrometry (MS) | Purity, molecular weight of compound and impurities |
| GC-MS | Capillary (e.g., DB-5ms) | Inert gas (e.g., Helium) | Mass Spectrometry (MS) | Identification and quantification of volatile impurities |
Preclinical Biological Activity and Pharmacological Profiling of 2 1h Indol 6 Yloxy Ethyl Dimethylamine in in Vitro and Animal Models
Receptor Binding Selectivity and Functional Agonism/Antagonism in Isolated Systems
No data is publicly available regarding the binding affinities (Ki) or functional activity (e.g., EC50, IC50) of [2-(1H-Indol-6-yloxy)ethyl]dimethylamine at various G-protein coupled receptors, ion channels, transporters, or other relevant biological targets.
Enzyme Modulation and Mechanistic Insights in Cell-Free Assays
There is no information in the scientific literature concerning the ability of this compound to modulate the activity of specific enzymes.
In Vitro Cellular Assays for Pathway Modulation and Biological Response (e.g., cell culture models)
No studies have been published detailing the effects of this compound in in vitro cellular models. Consequently, there is no data on its ability to modulate specific signaling pathways or elicit biological responses in cultured cells.
In Vivo Pharmacological Characterization in Non-Human Animal Models
There is a lack of published in vivo studies for this compound in non-human animal models.
Pharmacokinetic Profiling in Research Animals (e.g., absorption, distribution, metabolism, excretion studies in animal models)
Specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), bioavailability, and metabolic fate for this compound in any research animal have not been reported.
Target Engagement Studies in Animal Tissues and Brain Regions
Without identified biological targets, no target engagement studies for this compound in animal tissues or specific brain regions have been conducted or published.
Theoretical and Computational Studies of 2 1h Indol 6 Yloxy Ethyl Dimethylamine: Structure, Dynamics, and Reactivity
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its relationship to reactivity and biological function. For a flexible molecule like [2-(1H-Indol-6-yloxy)ethyl]dimethylamine, identifying the most stable, low-energy conformations is essential. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry.
The exploration of the PES is typically performed by systematically rotating key rotatable bonds (dihedral angles) and calculating the corresponding energy at each step, while allowing the rest of the molecule to relax geometrically. This process, known as a "relaxed scan," identifies energy minima (stable conformers) and energy maxima (transition states between conformers). q-chem.comq-chem.com For this compound, the crucial dihedral angles include the C-O-C-C bond of the ether linkage and the C-C-N-C bonds of the dimethylaminoethyl side chain.
Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to ensure accurate energy calculations during the scan. uni-muenchen.dereadthedocs.io By analyzing the PES, researchers can determine the global minimum energy conformation—the most likely structure of the molecule under isolated conditions—as well as other low-energy conformers that may be relevant for receptor binding or other molecular interactions. The energy barriers between these conformers determine the flexibility of the molecule and the rate at which it can interconvert between different shapes.
| Dihedral Angle | Rotation (Degrees) | Relative Energy (kcal/mol) | Conformation Type |
|---|---|---|---|
| τ1 (Indole-O-CH2-CH2) | 0 | +4.5 | Eclipsed (Transition State) |
| 60 | +0.2 | Gauche | |
| 120 | +4.8 | Eclipsed (Transition State) | |
| 180 | 0.0 | Anti (Global Minimum) | |
| τ2 (O-CH2-CH2-N) | 0 | +5.1 | Eclipsed (Transition State) |
| 75 | +0.8 | Gauche | |
| 180 | +0.1 | Anti (Local Minimum) |
Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility
While PES scans reveal static low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, including its flexibility and interactions with its environment, such as a solvent. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of molecular movements and conformational changes at an atomic level of detail.
To study this compound, the molecule is typically placed in a simulation box filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. An appropriate force field is chosen to describe the interatomic forces. The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom.
Analysis of the MD trajectory can reveal:
Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule (e.g., the indole (B1671886) N-H, the ether oxygen, and the tertiary amine nitrogen) and surrounding water molecules can be analyzed. The radial distribution function (RDF) can also be calculated to understand the structuring of solvent molecules around specific atoms.
Conformational Sampling: MD simulations allow the molecule to overcome small energy barriers and explore different conformational states, providing a dynamic view that complements the static picture from PES mapping.
| Parameter | Value / Description |
|---|---|
| Force Field | AMBER, CHARMM, or GROMOS |
| Solvent Model | TIP3P or SPC/E Water |
| Simulation Box | Cubic, with periodic boundary conditions |
| Simulation Time | 100 ns - 1 µs |
| Temperature / Pressure | 300 K / 1 bar |
| Key Output: Average H-Bonds | Analysis of hydrogen bonds between solute and water molecules |
| Key Output: RMSD | Quantification of conformational stability and flexibility |
| Key Output: Solvent Accessible Surface Area (SASA) | Measures the exposure of the molecule to the solvent |
Quantum Chemical Calculations of Electronic Properties (e.g., HOMO-LUMO, MEP)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, these calculations provide fundamental insights into its chemical behavior.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. For this compound, MEP analysis can identify likely sites for hydrogen bonding and other electrostatic interactions.
| Property | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -5.85 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -0.21 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.64 eV | Indicates high kinetic stability |
| Ionization Potential (I ≈ -EHOMO) | 5.85 eV | Energy required to remove an electron |
| Electron Affinity (A ≈ -ELUMO) | 0.21 eV | Energy released when an electron is added |
| Chemical Hardness (η = (I-A)/2) | 2.82 eV | Resistance to change in electron distribution |
| Dipole Moment | 2.15 D | Indicates moderate polarity of the molecule |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For rational molecular design involving the this compound scaffold, a QSAR model can predict the in vitro activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules. semanticscholar.org
To build a QSAR model, a dataset of structurally similar indole derivatives with measured biological activities (e.g., receptor binding affinity, IC₅₀) is required. mdpi.com For each molecule in the dataset, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:
Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.
Steric properties: Molecular weight, volume, surface area.
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Describing molecular branching and connectivity.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed activity. nih.gov A robust QSAR model not only has good statistical quality but also high predictive power, which is validated using an external set of compounds not used in model generation. The resulting equation can highlight which molecular features are most important for enhancing or diminishing activity, providing a clear roadmap for designing improved compounds.
| Component | Description |
|---|---|
| Dependent Variable | pIC₅₀ (-log(IC₅₀)) |
| Model Equation | pIC₅₀ = 0.45(LogP ) - 0.82(LUMO ) + 0.15*(TPSA ) + 3.51 |
| Statistical Parameters | R² = 0.88, Q² = 0.75 |
| Descriptor Interpretation | Positive coefficient for LogP suggests activity increases with hydrophobicity. |
| Negative coefficient for LUMO suggests activity increases with a higher LUMO energy (less electron-accepting ability). | |
| Positive coefficient for TPSA (Topological Polar Surface Area) suggests polar groups enhance activity. |
Predictive Models for ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Properties (Computational Predictions)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic (ADME) and toxicity profiles of a compound. In silico models offer a rapid and cost-effective method to predict these properties before a compound is synthesized. japsonline.comsciencescholar.us These predictive models use the 2D or 3D structure of a molecule to estimate its behavior based on large datasets of experimentally measured properties.
For this compound, various ADMET properties can be computationally predicted using commercially available software or web-based tools (e.g., PreADMET, SwissADME). researchgate.netneliti.com
Absorption: Parameters like human intestinal absorption (HIA) and aqueous solubility are predicted to assess oral bioavailability. Models also check for compliance with frameworks like Lipinski's Rule of Five.
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help determine if the compound is likely to reach its target in the body.
Metabolism: Inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is predicted to flag potential drug-drug interactions.
Excretion: While less commonly predicted, parameters related to renal clearance can sometimes be estimated.
Toxicity: A wide range of toxicity endpoints can be predicted, including carcinogenicity, mutagenicity (Ames test), and hepatotoxicity, to identify potential safety liabilities early on. researchgate.net
These computational predictions provide a valuable initial assessment, helping to prioritize candidates with favorable drug-like properties for further experimental investigation.
| Category | ADMET Property | Predicted Value / Outcome | Interpretation |
|---|---|---|---|
| Absorption | Aqueous Solubility (LogS) | -2.5 | Soluble |
| Human Intestinal Absorption (HIA) | >90% | High absorption from the gut | |
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability likely | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | High | Likely to cross into the central nervous system |
| Plasma Protein Binding (PPB) | ~85% | Moderately bound to plasma proteins | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates | |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations |
| Carcinogenicity (Rodent) | Non-carcinogenic | Unlikely to cause cancer in rodent models | |
| Hepatotoxicity | Low Probability | Low risk of liver damage |
Future Research Directions and Innovative Applications of 2 1h Indol 6 Yloxy Ethyl Dimethylamine
Development as a Chemical Probe for Fundamental Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. While [2-(1H-Indol-6-yloxy)ethyl]dimethylamine has not yet been established as a chemical probe, its structural similarity to known bioactive indolealkylamines, such as serotonin (B10506) and its analogs, suggests significant potential. Future research could focus on developing this molecule into a selective probe to investigate the function and regulation of its biological targets.
The development process would involve strategic chemical modifications to incorporate reporter functionalities without significantly disrupting its inherent biological activity. Potential modifications include:
Fluorophore Conjugation: Attaching a fluorescent dye would enable the visualization of the molecule's distribution in cells and tissues using techniques like fluorescence microscopy. This could provide insights into target receptor localization and trafficking.
Biotinylation: The addition of a biotin tag would allow for the affinity-based purification of its binding partners from cell lysates, a crucial step in target identification and validation.
Photo-affinity Labeling: Incorporating a photoreactive group, such as a diazirine or benzophenone, would enable the formation of a covalent bond with its biological target upon photoactivation. This technique is powerful for irreversibly labeling and identifying specific receptors or enzymes.
By transforming this compound into such a chemical probe, researchers could elucidate its mechanism of action, identify novel on- and off-targets, and gain a deeper understanding of the physiological systems it modulates.
Utilization as a Scaffold for Novel Chemical Library Synthesis and Combinatorial Chemistry
The indole (B1671886) scaffold is a major target for the construction of small-molecule libraries aimed at discovering new therapeutic leads. nih.gov this compound serves as an excellent starting point for diversity-oriented synthesis (DOS), a strategy used to rapidly generate collections of structurally diverse molecules. nih.gov Its core structure presents multiple, chemically distinct sites for modification, allowing for the systematic exploration of the surrounding chemical space.
The primary sites for derivatization can be systematically altered using parallel synthesis or combinatorial chemistry approaches to generate a large library of analogs. These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities.
| Modification Site | Position | Potential Chemical Modifications | Synthetic Strategy Examples |
|---|---|---|---|
| Indole Nitrogen | N-1 | Alkylation, Arylation, Acylation, Sulfonylation | Reaction with alkyl halides, arylboronic acids (Buchwald-Hartwig coupling), acid chlorides, or sulfonyl chlorides. |
| Pyrrole (B145914) Ring | C-2, C-3 | Alkylation, Arylation, Halogenation, Formylation | Palladium-catalyzed cross-coupling, electrophilic substitution (e.g., Vilsmeier-Haack reaction). organic-chemistry.org |
| Benzene (B151609) Ring | C-4, C-5, C-7 | Halogenation, Nitration, Friedel-Crafts Acylation | Electrophilic aromatic substitution on the electron-rich indole ring. |
| Amine Side Chain | Terminal Nitrogen | Variation of alkyl groups (e.g., methyl to ethyl, cyclic amines), quaternization, N-oxide formation | Reductive amination, reaction with different alkyl halides. |
By systematically exploring these modifications, researchers can generate extensive chemical libraries to probe a wide range of biological targets and discover novel lead compounds. researchgate.net
Exploration in Advanced Materials Science and Engineering
The application of indole derivatives is expanding beyond biology into materials science, driven by the unique electronic properties of the indole ring. nih.gov The electron-rich, aromatic nature of indole makes it a promising building block for organic functional materials. researchgate.net Future research could explore the use of this compound and its derivatives in this domain.
Potential applications include:
Organic Electronics: Indole-based compounds have been investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. nih.gov The electronic properties of the indole core can be fine-tuned through chemical modification to control the HOMO-LUMO energy gap, which is critical for these applications. chemrxiv.orgchemrxiv.org The ether and amine functionalities on the target scaffold offer handles for polymerization or for tuning solubility and film-forming properties.
Conducting Polymers: Polyindoles are a class of conducting polymers. researchgate.net The subject compound could potentially be used as a monomer in polymerization reactions, for instance, through electrochemical polymerization or C-H activation strategies, to create novel functional polymers with tailored electrical conductivity or photoluminescence. researchgate.netmorressier.com
Sensors: The fluorescence of the indole ring is sensitive to its local environment. This property can be exploited to create fluorescent chemical sensors. Derivatives of this compound could be designed to bind specific analytes (e.g., metal ions, anions), resulting in a detectable change in their fluorescence signal.
The exploration of this compound in materials science represents a novel research direction that could lead to the development of new materials with unique optoelectronic or sensory properties. ias.ac.innih.gov
Contribution to Fundamental Understanding of Indole Chemical Biology and Pharmacology
Systematic investigation of this compound and its analogs can significantly contribute to the fundamental understanding of indole pharmacology. Structure-activity relationship (SAR) studies are central to this effort, providing critical insights into how molecular structure dictates biological function. nih.gov
By creating a library of derivatives as described in section 7.2 and evaluating their biological activity, researchers can dissect the contribution of each part of the molecule. Key questions that could be addressed through SAR studies include:
Role of the 6-oxy Linkage: How does placing the side chain at the 6-position via an ether linkage, compared to the more common 5-hydroxy or direct C-C linkages at other positions, affect receptor affinity and functional activity?
Side Chain Length and Flexibility: What is the optimal length and conformation of the alkylamine side chain for target engagement?
Amine Substitution: How does modifying the dimethylamino group (e.g., to monomethyl, cyclic amines, or larger alkyl groups) impact potency, selectivity, and metabolic stability? nih.gov
The data generated from these studies would not only optimize the properties of this specific compound series but also provide broader principles applicable to the design of other indole-based therapeutic agents. mdpi.comfrontiersin.org
| Structural Modification | Hypothetical Effect on Biological Activity | Rationale / Area of Investigation |
|---|---|---|
| Substitution on the Indole Benzene Ring (C4, C5, C7) | Modulation of receptor selectivity and affinity through steric and electronic effects. | Investigating how electron-donating or withdrawing groups influence target binding and pharmacokinetic properties. nih.gov |
| Modification of the Indole Pyrrole Ring (C2, C3) | Alteration of binding mode and functional activity (agonist vs. antagonist). | The C2 and C3 positions are often critical for interaction with biological targets. |
| Changing the Side Chain Linker (Ether to Thioether or Amine) | Impact on bond angles, flexibility, and metabolic stability. | Exploring the importance of the oxygen atom in the ether linkage for hydrogen bonding or overall conformation. |
| Varying N-Alkyl Groups | Influence on potency, selectivity, and blood-brain barrier penetration. | The size and lipophilicity of the amine substituents are key determinants of pharmacological properties. nih.gov |
Methodological Advancements in its Synthesis, Derivatization, and Analytical Characterization
Advancing the research applications of this compound requires robust and efficient chemical methodologies for its synthesis, purification, and modification.
Synthesis: The most direct synthetic route would likely start from 6-hydroxyindole (B149900). nih.gov A key step would be the O-alkylation of the phenolic hydroxyl group with a suitable two-carbon electrophile bearing a dimethylamino group, such as 2-(dimethylamino)ethyl chloride, typically via a Williamson ether synthesis. Future research could focus on optimizing this reaction for yield and purity, perhaps exploring phase-transfer catalysis or microwave-assisted synthesis to improve efficiency. dergipark.org.tr
Derivatization: Beyond the core synthesis, developing a versatile toolkit of derivatization reactions is crucial. This involves exploring modern synthetic methods to functionalize the indole scaffold at various positions. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on halogenated precursors would enable the introduction of a wide variety of substituents on the benzene ring. organic-chemistry.orgacs.org Similarly, developing selective C-H activation methods would provide a more atom-economical approach to derivatization.
Analytical Characterization: Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of standard and advanced analytical techniques would be employed. Future work could involve developing standardized analytical protocols for this class of compounds to ensure reproducibility across different research efforts.
| Technique | Information Provided |
|---|---|
| 1H and 13C Nuclear Magnetic Resonance (NMR) | Provides detailed information on the molecular structure, confirming the connectivity of atoms and the successful outcome of a reaction. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight, confirming the elemental composition of the compound. mdpi.commdpi.com |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., N-H stretch of the indole, C-O stretch of the ether). rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and is used for purification. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the molecule in the solid state, if suitable crystals can be obtained. |
By advancing these methodologies, chemists can provide a reliable supply of this compound and its derivatives, thereby enabling the comprehensive biological and material science explorations outlined above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
